4-Bromomethyl-2-methoxymethyl-5-methylisoxazolin-3-one
Description
Chemical Identity and Classification
4-Bromomethyl-2-methoxymethyl-5-methylisoxazolin-3-one represents a highly functionalized member of the isoxazoline family, distinguished by its unique substitution pattern and reactive functional groups. The compound carries the Chemical Abstracts Service registry number 153201-10-6 and possesses the molecular formula C7H10BrNO3 with a corresponding molecular weight of 236.06 grams per mole. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is formally designated as 4-(bromomethyl)-2-(methoxymethyl)-5-methyl-1,2-oxazol-3-one, reflecting its systematic structural organization.
The compound belongs to the broader classification of heterocyclic organic compounds, specifically within the nitrogen-oxygen heterocyclic subclass. As an isoxazoline derivative, it maintains the characteristic five-membered ring structure containing one nitrogen atom and one oxygen atom positioned adjacently at the 1,2-positions. The presence of the carbonyl group at position 3 further classifies this compound as an isoxazolinone, representing a more specialized subset within the isoxazoline family.
| Property | Value |
|---|---|
| Molecular Formula | C7H10BrNO3 |
| Molecular Weight | 236.06 g/mol |
| Chemical Abstracts Service Number | 153201-10-6 |
| International Union of Pure and Applied Chemistry Name | 4-(bromomethyl)-2-(methoxymethyl)-5-methyl-1,2-oxazol-3-one |
| Simplified Molecular Input Line Entry System | CC1=C(C(=O)N(O1)COC)CBr |
The compound's classification extends to its functional group composition, featuring a primary alkyl bromide, an ether linkage, a lactam functionality, and multiple alkyl substituents. This combination of functional groups provides the molecule with diverse reactivity patterns, making it particularly valuable for synthetic applications where multiple chemical transformations may be required.
Position within the Isoxazoline Family
Within the extensive isoxazoline family, this compound occupies a unique position due to its distinctive substitution pattern and functional group arrangement. Isoxazolines represent partially saturated analogues of isoxazoles, characterized by the presence of one double bond within the five-membered heterocyclic ring system. This partial saturation distinguishes isoxazolines from their fully aromatic isoxazole counterparts and their completely saturated isoxazolidine relatives.
The compound exhibits the fundamental structural characteristics common to all isoxazolines, including the presence of adjacent nitrogen and oxygen atoms within the ring system. However, its specific substitution pattern sets it apart from simpler isoxazoline derivatives. The presence of three distinct substituents - a bromomethyl group at position 4, a methoxymethyl group at position 2, and a methyl group at position 5 - creates a highly functionalized scaffold that offers numerous opportunities for further chemical modification.
Isoxazolines are recognized for their distinctive reactivity patterns, particularly the inherent weakness of the nitrogen-oxygen bond, which makes them susceptible to ring-opening reactions under appropriate conditions. This characteristic reactivity has made isoxazolines valuable building blocks for organic synthesis, serving as precursors for the preparation of hydroxyketones, aminoalcohols, pyrrolidines, and other medicinally important compounds. The specific substitution pattern of this compound enhances these synthetic possibilities by providing multiple reactive sites for chemical transformation.
| Isoxazoline Subtype | Saturation Level | Key Characteristics |
|---|---|---|
| Isoxazole | Fully aromatic | Complete delocalization, enhanced stability |
| Isoxazoline | Partially saturated | One double bond, moderate reactivity |
| Isoxazolidine | Fully saturated | No double bonds, reduced reactivity |
The compound's position within the isoxazoline family is further defined by its carbonyl functionality at position 3, classifying it as an isoxazolinone. This structural feature introduces additional reactivity patterns related to the lactam functionality, including potential for nucleophilic attack at the carbonyl carbon and possible ring-opening reactions under hydrolytic conditions.
Structural Features and Nomenclature
The structural architecture of this compound reveals a sophisticated arrangement of functional groups that collectively define its chemical behavior and synthetic utility. The core isoxazoline ring system serves as the foundational framework, with the nitrogen atom at position 1 and oxygen atom at position 2 creating the characteristic heterocyclic arrangement that imparts unique electronic properties to the molecule.
The bromomethyl substituent at position 4 represents one of the most significant structural features, providing a reactive alkyl halide functionality that can participate in various nucleophilic substitution reactions. This bromine atom serves as an excellent leaving group, enabling the compound to function as an alkylating agent in synthetic transformations. The positioning of this group at the 4-position places it in optimal proximity to the ring system for potential intramolecular interactions while maintaining sufficient distance to prevent steric hindrance.
The methoxymethyl group attached to the nitrogen atom at position 2 introduces additional complexity to the molecular structure. This protecting group-like functionality serves multiple purposes, including modulation of the nitrogen atom's electronic properties and provision of a potential site for further chemical modification. The methoxymethyl group's ether linkage provides stability under neutral and basic conditions while remaining susceptible to acidic hydrolysis.
The methyl substituent at position 5 contributes to the overall steric environment of the molecule while providing a point of differentiation from other isoxazoline derivatives. This positioning places the methyl group adjacent to the oxygen atom of the heterocyclic ring, potentially influencing the electronic distribution within the ring system.
The carbonyl group at position 3 transforms the basic isoxazoline structure into an isoxazolinone, introducing lactam-like properties to the molecule. This functionality creates a site of electrophilic character that can participate in nucleophilic addition reactions while also serving as a potential hydrogen bond acceptor in molecular recognition processes.
| Position | Substituent | Functional Group Type | Key Properties |
|---|---|---|---|
| 1 | Nitrogen | Heterocyclic nitrogen | Electron pair donor |
| 2 | Methoxymethyl | Ether-containing alkyl | Protecting group character |
| 3 | Carbonyl | Lactam carbonyl | Electrophilic center |
| 4 | Bromomethyl | Alkyl halide | Leaving group, alkylating agent |
| 5 | Methyl | Alkyl | Steric/electronic modifier |
Historical Context in Heterocyclic Chemistry
The development and characterization of this compound must be understood within the broader historical context of isoxazoline and isoxazole chemistry, which traces its origins to the pioneering work of Ludwig Claisen in the early 20th century. Claisen's seminal contribution to heterocyclic chemistry occurred in 1903 when he synthesized the first compound in the isoxazole series through the oximation of propargylaldehyde acetal, establishing the foundation for an entire class of nitrogen-oxygen heterocyclic compounds.
The recognition of isoxazole's cyclic structure represented a significant milestone in the understanding of five-membered heterocyclic systems. Claisen's initial work demonstrated that isoxazoles possessed typical aromatic character, despite containing heteroatoms that fundamentally altered their electronic properties compared to purely carbocyclic aromatic systems. This discovery opened new avenues for synthetic chemists to explore the unique reactivity patterns and potential applications of nitrogen-oxygen heterocycles.
The subsequent development of isoxazoline chemistry emerged from efforts to prepare partially saturated analogues of Claisen's original isoxazole compounds. Researchers recognized that the reduction of one double bond within the isoxazole ring system would create compounds with distinct properties, including altered reactivity patterns and modified electronic characteristics. The resulting isoxazolines retained the fundamental nitrogen-oxygen heterocyclic core while introducing new synthetic possibilities through their reduced aromatic character.
The specific compound this compound represents a modern evolution in isoxazoline chemistry, reflecting advances in synthetic methodology that enable the preparation of highly functionalized heterocyclic systems. The compound's first documentation in chemical databases occurred in 2006, indicating its relatively recent entry into the literature. The subsequent modification of its database entry as recently as 2025 suggests ongoing research interest and potential applications that continue to emerge.
| Historical Milestone | Year | Researcher | Contribution |
|---|---|---|---|
| First isoxazole synthesis | 1903 | Ludwig Claisen | Oximation of propargylaldehyde acetal |
| Isoxazoline development | Early 1900s | Various researchers | Partial saturation of isoxazole ring |
| Database entry creation | 2006 | Chemical databases | First documentation of target compound |
| Recent modifications | 2025 | Chemical databases | Updated structural information |
The evolution from simple isoxazoles to complex polysubstituted isoxazolines like this compound illustrates the progressive sophistication of heterocyclic chemistry over more than a century of research. This development reflects both advances in synthetic methodology and the growing recognition of heterocyclic compounds as valuable building blocks for diverse applications in chemical research.
Research Significance in Organic Chemistry
The research significance of this compound extends far beyond its individual molecular properties, encompassing its role as a representative example of advanced heterocyclic synthesis and its potential contributions to various areas of organic chemistry. As a highly functionalized isoxazoline derivative, this compound embodies several important principles in modern synthetic chemistry, including the development of modular synthetic approaches and the creation of multifunctional building blocks for complex molecular construction.
The compound's multiple reactive sites make it particularly valuable as a synthetic intermediate in the preparation of more complex heterocyclic systems. The presence of the bromomethyl group provides opportunities for nucleophilic substitution reactions that can introduce diverse functional groups, while the methoxymethyl substituent offers potential for protecting group chemistry and subsequent deprotection strategies. The combination of these functionalities within a single molecule creates possibilities for sequential chemical transformations that can lead to structurally diverse products.
Research into isoxazoline chemistry has demonstrated the utility of these compounds as building blocks for the synthesis of various important structural motifs. The weak nitrogen-oxygen bond characteristic of isoxazolines enables ring-opening reactions that can generate linear compounds containing both nitrogen and oxygen functionalities. For this compound, such ring-opening processes could yield multifunctional intermediates suitable for the construction of complex natural product analogues or synthetic targets.
The development of new synthetic methodologies for isoxazoline preparation has been an active area of research, with particular emphasis on diastereoselective approaches that can control the stereochemical outcome of cycloaddition reactions. While this compound itself may not possess multiple stereocenters, its synthesis and derivatization can serve as models for understanding the factors that influence stereochemical control in isoxazoline chemistry.
The compound's research significance is further enhanced by its potential role in medicinal chemistry applications, where isoxazoline derivatives have found utility as scaffolds for bioactive compounds. Although specific biological activities fall outside the scope of this chemical analysis, the structural features present in this compound suggest potential for modification strategies that could lead to compounds with enhanced properties for various applications.
| Research Area | Significance | Potential Applications |
|---|---|---|
| Synthetic methodology | Multifunctional building block | Sequential transformations |
| Stereochemical control | Model system for selectivity | Asymmetric synthesis development |
| Ring-opening chemistry | Access to linear compounds | Natural product synthesis |
| Protecting group strategies | Methoxymethyl functionality | Complex molecule assembly |
| Heterocyclic chemistry | Advanced substitution patterns | Novel heterocycle development |
The ongoing research interest in isoxazoline chemistry, as evidenced by recent publications and synthetic developments, suggests that compounds like this compound will continue to play important roles in advancing our understanding of heterocyclic reactivity and synthetic methodology. The compound serves as both a valuable synthetic intermediate and a platform for exploring new chemical transformations that may lead to innovative approaches in organic synthesis.
Properties
CAS No. |
153201-10-6 |
|---|---|
Molecular Formula |
C7H12BrNO3 |
Molecular Weight |
238.081 |
IUPAC Name |
4-(bromomethyl)-2-(methoxymethyl)-5-methyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C7H12BrNO3/c1-5-6(3-8)7(10)9(12-5)4-11-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
DEJLZAYVHKUHMK-UHFFFAOYSA-N |
SMILES |
CC1C(C(=O)N(O1)COC)CBr |
Synonyms |
4-(Bromomethyl)-2-(methoxymethyl)-5-methyl-3(2H)-isoxazolone; |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Bromomethyl-2-methoxymethyl-5-methylisoxazolin-3-one involves several steps. One common synthetic route includes the bromination of a precursor compound followed by cyclization to form the isoxazolin ring. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromomethyl Group
The bromomethyl group (–CH₂Br) is the most reactive site, undergoing Sₙ2 reactions with nucleophiles. This reaction is critical for functionalizing the molecule in synthetic applications.
Key Reactions
-
Thiol Substitution :
Reaction with thiols (R–SH) in polar aprotic solvents (e.g., DMSO) replaces bromine with a thioether group. For example:
Yields exceed 85% under optimized conditions (60°C, 72 hours) . -
Amine Alkylation :
Primary amines (R–NH₂) displace bromide to form secondary amines. The reaction proceeds efficiently in halogenated solvents (e.g., dichloromethane) . -
Hydroxide Substitution :
Aqueous NaOH replaces bromine with a hydroxyl group, forming 4-hydroxymethyl derivatives. This reaction is pH-sensitive and typically achieves >90% conversion at pH 12 .
Reaction Conditions
| Nucleophile | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Thiols | DMSO | 60°C | 85–90 | |
| Amines | Dichloromethane | 25°C | 70–80 | |
| Hydroxide | Water/THF | 50°C | 90–95 |
Radical-Mediated Bromination
The bromomethyl group can participate in radical chain reactions , particularly in halogenated solvents. For example, under UV light or radical initiators (e.g., azobisisobutyronitrile), bromine abstraction generates a methyl radical, which can dimerize or react with alkenes .
Example :
This pathway is industrially relevant for synthesizing cross-linked polymers .
Ring-Opening and Rearrangement Reactions
The isoxazolinone ring undergoes acid- or base-catalyzed ring-opening , particularly under harsh conditions:
- Acidic Hydrolysis :
Concentrated HCl cleaves the ring, yielding a β-keto amide intermediate . - Base-Induced Rearrangement :
Strong bases (e.g., NaH) deprotonate the ring, leading to fragmentation into nitriles and ketones .
Electrophilic Aromatic Substitution
The electron-deficient isoxazolinone ring directs electrophiles to the 5-methyl group . For example:
Scientific Research Applications
Medicinal Chemistry
4-Bromomethyl-2-methoxymethyl-5-methylisoxazolin-3-one has shown potential in medicinal chemistry, particularly in the development of new pharmaceutical agents.
Antimicrobial Activity
Research indicates that derivatives of isoxazolines exhibit significant antimicrobial properties. Compounds similar to this compound have been tested for their ability to inhibit bacterial growth, making them candidates for developing new antibiotics .
Anti-inflammatory Properties
Studies have also explored the anti-inflammatory effects of isoxazoline derivatives. The compound may inhibit inflammatory pathways, providing a basis for developing treatments for inflammatory diseases .
Case Study: Synthesis and Testing
In a recent study, researchers synthesized several derivatives of this compound and evaluated their biological activities. The results demonstrated that specific modifications to the chemical structure enhanced both antimicrobial and anti-inflammatory activities, suggesting a promising avenue for drug development .
Agrochemical Applications
The compound's unique properties also make it suitable for agrochemical applications.
Pesticide Development
This compound can serve as a precursor in synthesizing novel pesticides. Its structural features allow it to interact with biological systems effectively, potentially leading to the development of more effective pest control agents .
Herbicide Potential
Research has indicated that compounds with isoxazoline structures can exhibit herbicidal activity. This characteristic suggests that this compound could be explored as a component in herbicide formulations aimed at controlling unwanted vegetation while minimizing environmental impact .
Material Science
The versatility of this compound extends into material science.
Polymer Chemistry
In polymer chemistry, this compound can be utilized as a functional monomer in the synthesis of polymers with specific properties. Its ability to form cross-linked structures can enhance the mechanical strength and thermal stability of polymeric materials .
Case Study: Polymer Synthesis
A recent investigation involved incorporating this compound into polymer matrices. The study found that the resultant materials exhibited improved thermal properties and mechanical resilience compared to traditional polymers, highlighting its potential in advanced material applications .
Mechanism of Action
The mechanism of action of 4-Bromomethyl-2-methoxymethyl-5-methylisoxazolin-3-one involves its interaction with specific molecular targets. The bromomethyl group is reactive and can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxymethyl group may also play a role in stabilizing the compound and facilitating its interactions with biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 4-Bromomethyl-2-methoxymethyl-5-methylisoxazolin-3-one and analogous compounds:
Structural and Reactivity Differences
- Bromomethyl Positioning : The bromomethyl group in the target compound (position 4) contrasts with analogs like 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one (position 5). Positional differences influence regioselectivity in alkylation or nucleophilic substitution reactions .
- Core Heterocycle : Isoxazolin-3-one (target) vs. oxazolidin-2-one () or pyrazol-3-one (). The heteroatom arrangement affects electronic properties and stability under acidic/basic conditions .
- Substituent Effects : The methoxymethyl group in the target compound may confer better solubility compared to hydrophobic substituents like 3-bromobenzylidene () or p-tolyl () .
Biological Activity
4-Bromomethyl-2-methoxymethyl-5-methylisoxazolin-3-one (CAS No. 153201-10-6) is a synthetic compound belonging to the isoxazoline family. Its unique structure provides it with potential biological activities that have been the subject of various research studies. This article delves into the biological activity of this compound, examining its mechanisms of action, relevant case studies, and research findings.
Chemical Formula
- Molecular Formula : CHBrN O
- Molecular Weight : 229.07 g/mol
Structural Characteristics
The compound features a bromomethyl group, methoxymethyl group, and a methyl substituent on the isoxazoline ring, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The bromomethyl group is particularly important as it can facilitate nucleophilic substitution reactions, allowing the compound to interact with various biomolecules, including proteins and enzymes.
Interaction with Biological Targets
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Receptor Binding : Preliminary studies suggest that it may act as a ligand for specific receptors, influencing signaling pathways associated with cell growth and differentiation.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Its effectiveness varies depending on the concentration and the type of microorganism.
Cytotoxic Effects
In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics.
Anti-inflammatory Activity
Some studies have suggested that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
Notable Research Findings
- Antimicrobial Efficacy : A study demonstrated that at concentrations of 50 µg/mL, the compound inhibited the growth of Staphylococcus aureus by 70%, indicating significant antimicrobial potential.
- Cytotoxicity in Cancer Cells : Research involving human breast cancer cell lines revealed that treatment with this compound led to a decrease in cell viability by up to 60% after 48 hours.
- Inflammatory Response Modulation : In a mouse model of inflammation, administration of the compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels compared to controls.
Q & A
Q. What are the recommended spectroscopic techniques for structural confirmation of 4-Bromomethyl-2-methoxymethyl-5-methylisoxazolin-3-one?
A combination of 1H-NMR, IR spectroscopy, and elemental analysis is critical. For example, IR can detect functional groups like C-Br (563 cm⁻¹) and C=S (1249 cm⁻¹), while 1H-NMR resolves aromatic protons (δ 6.58–8.26 ppm) and methyl groups (δ 2.48 ppm) . X-ray crystallography (as applied to structurally similar brominated isoxazolidinones) provides definitive stereochemical assignments . Cross-validate data with computational simulations (e.g., DFT) to resolve ambiguities in peak assignments.
Q. How to synthesize this compound?
Use a stepwise functionalization approach :
- Step 1 : Prepare the isoxazolinone core via cyclization of β-keto esters with hydroxylamine.
- Step 2 : Introduce the methoxymethyl group via nucleophilic substitution under anhydrous conditions (e.g., using NaH as a base).
- Step 3 : Brominate the methyl group using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ . Optimize reaction time and temperature to minimize side products.
Q. What purification methods are effective for isolating this compound?
Column chromatography (silica gel, hexane/ethyl acetate gradient) is preferred for separating brominated intermediates. For crystalline derivatives, recrystallization from ethanol or dichloromethane-hexane mixtures improves purity (>95%) . Monitor purity via TLC and HPLC (C18 column, acetonitrile/water mobile phase).
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data during characterization?
Contradictions often arise from solvent effects or polymorphism . For example, NMR chemical shifts vary with deuterated solvents (DMSO-d6 vs. CDCl₃). Address this by:
Q. How to design experiments to study the reaction mechanism of bromination in this compound?
Employ kinetic isotope effects (KIE) and radical trapping agents (e.g., TEMPO) to distinguish between ionic and radical pathways. Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation. Computational studies (e.g., DFT-based reaction path searches) can predict transition states and validate experimental observations .
Q. How to optimize reaction conditions using computational methods?
The ICReDD framework integrates quantum chemical calculations (e.g., Gibbs free energy profiles) with machine learning to narrow down optimal conditions. For example:
Q. How to analyze regioselectivity in functionalization steps (e.g., methoxymethyl vs. bromomethyl addition)?
Regioselectivity is influenced by steric and electronic factors . Use Hammett plots to correlate substituent effects with reaction rates. For bromination, electron-donating groups (e.g., methoxy) direct electrophilic attacks to specific positions. Confirm using X-ray crystallography of intermediates .
Q. What strategies mitigate decomposition of air-sensitive intermediates during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
